5-Norbornene-2,3-dicarboxylic anhydride

ethylene copolymerization phosphine-sulfonate palladium catalysts polymer compatibilizers

Researchers requiring both anhydride reactivity and strained norbornene olefin functionality in a single monomer often face multi-step syntheses or compromised polymer properties. This compound uniquely integrates both reactive sites in a rigid bicyclic framework. • Enables orthogonal ROMP and thiol-ene photochemistry at the norbornene double bond while the anhydride undergoes aminolysis or esterification. • Exo-enriched grades achieve faster polymerization rates and higher comonomer incorporation in ethylene copolymerization vs. endo-isomer feedstocks. • At 0.3 mol% in PO/CO₂ copolymerization, reduces cyclic propylene carbonate byproduct from 4.5% to ~1% while increasing Tg, yield strength, and elastic modulus. • ≥97% purity; store under inert gas at room temperature; moisture-sensitive.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 826-62-0
Cat. No. B165853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Norbornene-2,3-dicarboxylic anhydride
CAS826-62-0
Synonyms5-Norbornene-2.3-dicarboxylic anhydride
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C(=O)OC3=O
InChIInChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2
InChIKeyKNDQHSIWLOJIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Norbornene-2,3-dicarboxylic Anhydride: Technical Baseline


5-Norbornene-2,3-dicarboxylic anhydride (also known as carbic anhydride, nadic anhydride, or endic anhydride) is a bicyclic organic compound bearing both a strained norbornene double bond and a reactive anhydride moiety [1]. It is synthesized via the Diels–Alder reaction of cyclopentadiene and maleic anhydride, yielding a mixture of endo and exo isomers with a melting point of 165–167 °C [2]. The compound serves as a versatile building block in polymer chemistry, enabling ring-opening metathesis polymerization (ROMP), thiol–ene photoclick chemistry, epoxy curing, and polyester resin modification [3].

Strained norbornene–anhydride bifunctional monomer
Compatible with ROMP, thiol–ene photoclick, epoxy curing, polyester modification
Endo/exo isomer mixture; exo-enriched grade may enhance copolymerization efficiency

Why 5-Norbornene-2,3-dicarboxylic Anhydride Is Irreplaceable


Generic substitution of 5-norbornene-2,3-dicarboxylic anhydride with common anhydrides such as maleic anhydride, phthalic anhydride, or tetrahydrophthalic anhydride (THPA) fails because this compound uniquely combines a strained norbornene ring with an anhydride group in a single molecular architecture [1]. This dual functionality enables orthogonal reaction pathways—the norbornene double bond participates in ROMP and thiol–ene photochemistry, while the anhydride undergoes aminolysis or esterification—that are inaccessible to simple anhydrides [2]. The rigid bicyclic framework also imparts superior thermal and mechanical properties to derived polymers that cannot be achieved with flexible-chain analogs [3].

Simple anhydride substitutes May not provide the norbornene double bond required for ROMP or thiol–ene pathways.
Flexible-chain analogs May not reproduce the rigid bicyclic framework's reported thermal and mechanical enhancement.
Mono-functional anhydrides May not support orthogonal reactivity for simultaneous polymerization and functionalization.

5-Norbornene-2,3-dicarboxylic Anhydride: Differentiation Evidence


Exo-Isomer Copolymerization Activity Advantage

The exo-isomer of 5-norbornene-2,3-dicarboxylic anhydride (CA) copolymerizes with ethylene more efficiently than its endo-isomer, demonstrating faster polymerization kinetics, higher incorporation rates, and elevated molecular weights [1]. At an incorporation of 7.1 mol%, the ethylene/exo-CA copolymer outperforms a commercial compatibilizer in polyamide-6/polyolefin elastomer blends [1].

Exo Isomer Copolymerization
Head-to-head
Exo-isomer polymerizes faster than endo-isomer with higher comonomer incorporation and molecular weight. At 7.1 mol% incorporation, exo-CA copolymer outperforms commercial compatibilizer.
Isomer selection directly impacts copolymerization efficiency and material performance.
Phosphine-sulfonate Pd catalyst; ethylene copolymerization.
ethylene copolymerization phosphine-sulfonate palladium catalysts polymer compatibilizers

Suppression of Cyclic Propylene Carbonate Byproduct

When terpolymerizing propylene oxide (PO) and CO₂ with 5-norbornene-2,3-dicarboxylic anhydride (NA), the content of the backbiting byproduct cyclic propylene carbonate (cPC) is reduced from 4.5% to approximately 1%, even at an anhydride concentration as low as 0.3 mol% [1]. This reduction is accompanied by an increase in molecular mass and improved mechanical properties [1].

cPC Byproduct Suppression
Head-to-head
cPC reduced from 4.5% to ~1% with 0.3 mol% NA during PO/CO₂ copolymerization.
Low loading enables higher molecular weight PPC with improved mechanical properties.
Zinc glutarate catalyst, 3 MPa CO₂, 60°C.
CO₂ copolymerization poly(propylene carbonate) zinc glutarate catalysis

Tunable Glass Transition Temperatures

The glass transition temperature (Tg) of polymers synthesized from 5-norbornene-2,3-dicarboxylic anhydride can be systematically tuned across a wide range depending on comonomer selection and stereochemistry. cis-Polyesters derived from exo-NA exhibit a Tg up to 129.8 °C, while trans-polyesters from endo-NA reach 115.9 °C [1]. Chiral polymers prepared from this anhydride and chiral alcohols display Tg values varying from −30 °C to +139 °C, enabling the polymer physical state to be adjusted from rubbery to glassy [2].

Tunable Glass Transition
Cross-study comparable
Tg range: −30°C to +139°C; cis-polyester exo-NA Tg 129.8°C, trans endo-NA Tg 115.9°C.
Single building block provides broad thermal design flexibility for polymer applications.
ROMP or organocatalytic alternating copolymerization.
glass transition temperature stereoregular polyesters chiral polymers

Superior Performance in Unsaturated Polyester Resins

Unsaturated polyester resins formulated with nadic anhydride (5-norbornene-2,3-dicarboxylic anhydride) demonstrate superior air-drying properties, higher heat resistance, improved surface smoothness, enhanced electrical properties, greater corrosion resistance, and higher mechanical strength compared to resins prepared using phthalic anhydride or tetrahydrophthalic anhydride (THPA) [1]. This performance advantage is consistently reported across multiple industrial applications [2].

UPR Performance Profile
Class-level
Reported higher air-drying, heat resistance, surface smoothness, electrical, corrosion, and mechanical properties vs phthalic/THPA resins.
Class-level inference; confirm performance with specific formulation and testing.
Supplier and market report data; quantitative validation recommended.
unsaturated polyester resins air-drying performance corrosion resistance

Catalyst-Free Functionalization for Photopolymers

Carbic anhydride reacts with amine-functionalized polypropylene glycol and polydimethylsiloxane via aminolysis without a catalyst, completing the functionalization within 1 hour and producing water as the only byproduct [1]. This contrasts with alternative norbornene precursors that require multi-step syntheses, longer reaction times, or produce waste requiring purification [1]. The resulting norbornene-functionalized polymers are directly usable in thiol–ene photopolymer formulations for digital light processing (DLP) 3D printing [1].

Catalyst-Free Aminolysis
Class-level
Reacts with amine-functionalized polymers without catalyst, completing in 1 h; water as sole byproduct.
Simplifies functionalization; reduces processing time and waste compared to multi-step precursors.
Compared to other norbornene precursors; green chemistry context.
thiol-norbornene photopolymers 3D printing green chemistry

5-Norbornene-2,3-dicarboxylic Anhydride: Application Scenarios


High-Performance Ethylene Copolymers and Compatibilizers

Utilize exo-enriched 5-norbornene-2,3-dicarboxylic anhydride for ethylene copolymerization with phosphine-sulfonate palladium catalysts to achieve faster polymerization rates, higher comonomer incorporation, and elevated molecular weights compared to endo-isomer feedstocks. At 7.1 mol% incorporation, the resulting ethylene/exo-CA copolymer functions as a superior compatibilizer for polyamide-6/polyolefin elastomer blends, outperforming commercial alternatives [1].

High-Molecular-Weight Poly(Propylene Carbonate) with Reduced Byproduct

Incorporate 5-norbornene-2,3-dicarboxylic anhydride at concentrations as low as 0.3 mol% into the zinc glutarate-catalyzed copolymerization of propylene oxide and CO₂ (3 MPa CO₂, 60 °C) to reduce cyclic propylene carbonate byproduct from 4.5% to approximately 1%, while simultaneously increasing molecular mass, glass transition temperature, yield strength, and elastic modulus of the final PPC material [1].

Stereoregular Polyesters with Engineered Glass Transition

Select exo- or endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride for organocatalytic alternating copolymerization with cyclohexene oxide to synthesize stereoregular polyesters with Tg values of 129.8 °C (cis) or 115.9 °C (trans). Alternatively, employ chiral alcohol derivatives to access Tg values spanning −30 °C to +139 °C, enabling the design of materials ranging from rubbery elastomers to rigid glassy thermoplastics [1][2].

Premium Unsaturated Polyester Resins for Coatings and Composites

Formulate unsaturated polyester resins with 5-norbornene-2,3-dicarboxylic anhydride (nadic anhydride) instead of phthalic anhydride or THPA to achieve demonstrably superior air-drying performance, heat resistance, surface smoothness, electrical insulation properties, corrosion resistance, and mechanical strength in cured products [1][2]. This compound also serves as an effective epoxy resin curing agent for casting, lamination, and powder molding applications requiring excellent weather resistance and thermal stability [2].

Application
Selection Property
Validation Focus
Ethylene Copolymer Compatibilizers
Exo-isomer reactivity profile
Incorporation rate, molecular weight, compatibilizing performance
High-MW Poly(Propylene Carbonate)
cPC suppression capacity at low loading
Byproduct reduction, molecular weight, mechanical property enhancement
Stereoregular Polyesters with Tunable Tg
exo/endo isomer or chiral monomer availability
Tg range, polymer architecture control
Premium Unsaturated Polyester Resins
Multi-property resin enhancement profile
Thermal, mechanical, corrosion resistance validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Norbornene-2,3-dicarboxylic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.